molecular formula C6H5BrN2O2 B1332404 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one CAS No. 300574-36-1

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one

Cat. No. B1332404
M. Wt: 217.02 g/mol
InChI Key: RLBJBTYYLDXIHR-UHFFFAOYSA-N
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Description

The compound 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is a brominated heterocyclic compound. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated heterocycles, which can be useful for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves the use of brominating agents and the construction of the heterocycle through cyclization reactions. For instance, the synthesis of bromo-substituted tetrahydrofurans is achieved by photolyzing N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones in the presence of trapping reagents, leading to the formation of substituted 4-penten-1-oxyl radicals which undergo cyclization and are trapped with bromine donors . Similarly, the synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-tert-butylbenzoyl hydrazine, with the reaction conditions significantly affecting the yield .

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, diastereomerically pure iodides were used for a stereochemical analysis of disubstituted tetrahydrofurans, which helped clarify the regio- and diastereoselectivity of alkoxyl radical cyclizations . X-ray crystallography has also been employed to determine the molecular forms and conformational changes in benzodiazepine derivatives .

Chemical Reactions Analysis

Brominated heterocycles can undergo various chemical reactions, including transformations and rearrangements. For instance, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives or with primary alkylamines to yield cyclic imidazolidinones . Additionally, brominated benzodiazepines can undergo thermal rearrangement into quinazolin-2-aldehyde or react with manganese(III) acetate to form 3-amino-2-quinolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles, such as solubility, melting points, and reactivity, are influenced by the presence of the bromine atom and the specific structure of the heterocycle. For example, the antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives have been reported, with certain compounds showing broad-spectrum antifungal activity . These properties are crucial for the potential application of these compounds in medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Aromatic Transformation : The Semmler-Wolff aromatization process has been applied to derivatives of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one, leading to the production of 4-amino[2,1,3]benzoxadiazole and 4-acetamido[2,1,3]benzoxadiazole 1-oxide. These transformations expand the chemical utility of the compound in synthetic chemistry (Samsonov, Salʼnikov, & Volodarskii, 2010).

  • Synthesis of Antifungal Agents : Derivatives of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one have been developed with notable antifungal properties. Specifically, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one exhibited broad-spectrum antifungal activity, especially against Trichophyton mentagrophytes, highlighting potential applications in developing new antifungal drugs (Napoletano et al., 1991).

Chemical Reactions and Properties

  • Cyclic Transformations : The compound has been utilized in studying cyclic transformations into 1-acylamino-3-alkylimidazolidin-2-ones and 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines. These findings are significant in the field of organic chemistry for understanding reaction mechanisms and designing novel synthetic routes (Milcent & Barbier, 1992).

  • Synthesis of Aryloxy- and Arylthio-Benzoxadiazoles : The reactions of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one derivatives with phenols or arenethiols have led to the synthesis of 4-aryloxy-6-bromo-2,1,3-benzoxadiazoles and 4-arylthio-6-bromo-2,1,3-benzoxadiazoles. This research has implications for the development of new compounds with potential pharmaceutical applications (Kuznetsova et al., 2013).

properties

IUPAC Name

5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBJBTYYLDXIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274064
Record name 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one

CAS RN

300574-36-1
Record name 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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